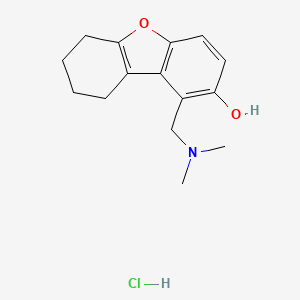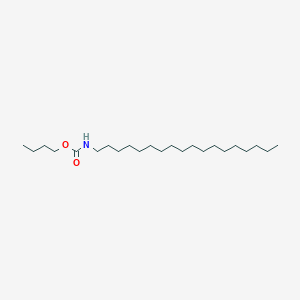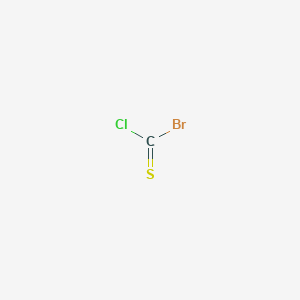
Carbonothioyl bromide chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioyl bromide chloride is a chemical compound with the formula CSBrCl It is a member of the family of carbonothioyl halides, which are characterized by the presence of a carbon-sulfur double bond and halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonothioyl bromide chloride can be synthesized through the chlorination and bromination of carbon disulfide (CS2). The process involves the controlled addition of chlorine and bromine to carbon disulfide, resulting in the formation of trichloromethanesulfenyl chloride (CCl3SCl) and subsequent reduction to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale chlorination and bromination reactors. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Carbonothioyl bromide chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbonyl derivatives.
Addition Reactions: It can participate in addition reactions with dienes to form cyclic compounds.
Decomposition Reactions: Under certain conditions, it can decompose to form carbon disulfide and other by-products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Tin, dihydroanthracene
Reaction Conditions: Controlled temperature and pressure, often in the presence of a solvent
Major Products Formed:
Thiocarbonyl Derivatives: Formed through substitution reactions
Cyclic Compounds: Formed through addition reactions
Decomposition Products: Carbon disulfide, carbon tetrachloride
Scientific Research Applications
Carbonothioyl bromide chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of carbonothioyl bromide chloride involves its reactivity with nucleophiles and its ability to form stable thiocarbonyl intermediates. These intermediates can undergo further reactions to yield a variety of products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Thiophosgene (CSCl2): Similar in structure but contains two chlorine atoms instead of one chlorine and one bromine.
Thiocarbonyl Fluoride (CSF2): Contains fluorine atoms instead of chlorine and bromine.
Sulfur Dichloride (SCl2): Contains sulfur and chlorine but lacks the carbon-sulfur double bond.
Uniqueness: Carbonothioyl bromide chloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other carbonothioyl halides. This dual halogenation allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
35907-57-4 |
|---|---|
Molecular Formula |
CBrClS |
Molecular Weight |
159.43 g/mol |
IUPAC Name |
bromomethanethioyl chloride |
InChI |
InChI=1S/CBrClS/c2-1(3)4 |
InChI Key |
GSFATHSBYRSUSO-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


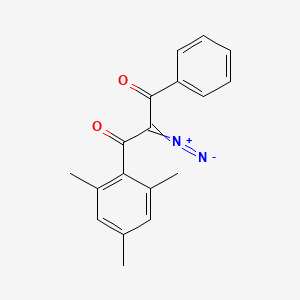

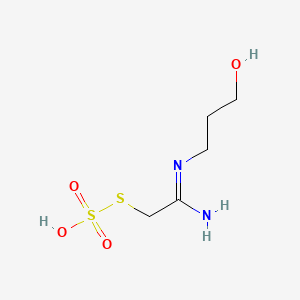
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
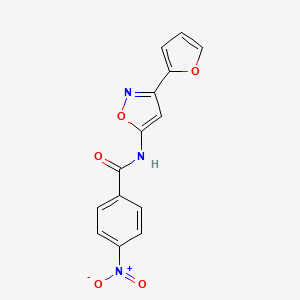

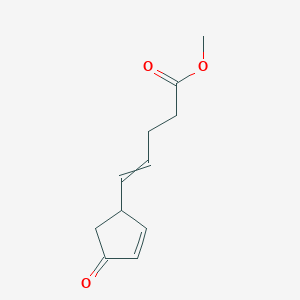
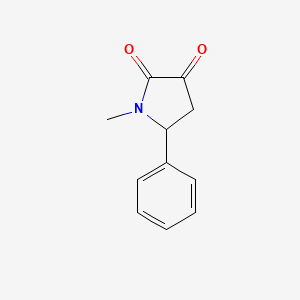
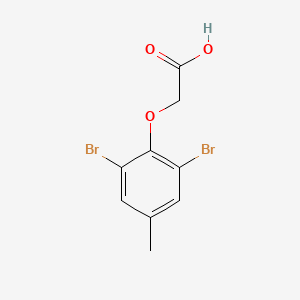
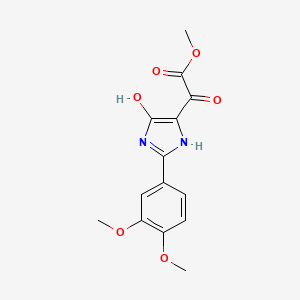
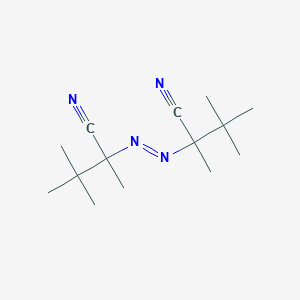
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
